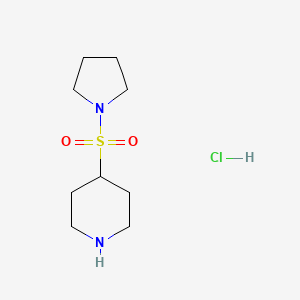

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-(pyrrolidine-1-sulfonyl)piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic sulfonamide systems. The compound's official International Union of Pure and Applied Chemistry name reflects the primary structural features: a piperidine ring system substituted at the 4-position with a pyrrolidine-1-sulfonyl group, combined with hydrochloric acid to form the corresponding hydrochloride salt. The Chemical Abstracts Service registry number 1803586-20-0 provides a unique identifier for this specific chemical entity, while the Molecular Design Limited number MFCD28348082 serves as an additional reference point in chemical databases.

The molecular formula C9H19ClN2O2S accurately represents the elemental composition, indicating the presence of nine carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been reported as 255 Daltons in some sources and 254.7774 grams per mole in others, reflecting minor variations in calculation precision. The compound's Simplified Molecular Input Line Entry System representation O=S(=O)(N1CCCC1)C1CCNCC1.Cl clearly delineates the connectivity pattern and provides a standardized format for database searches and computational analysis.

Standard International Chemical Identifier codes and keys have been assigned to ensure consistent identification across different chemical information systems. The systematic naming convention emphasizes the sulfonyl functional group as the primary substituent, with the pyrrolidine ring serving as the sulfonamide nitrogen source and the piperidine ring providing the core scaffold. This nomenclature approach facilitates clear communication of structural information and enables efficient searching of chemical literature and patent databases.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available or readily synthesized piperidine derivatives. The core structure, piperidine, can be obtained via catalytic hydrogenation or cyclization reactions involving precursor compounds such as pyridine derivatives or amino alcohols.

Introduction of the Sulfonyl Group

The key step involves sulfonylation of the pyrrolidine nitrogen with a sulfonyl chloride, typically pyrrolidine-1-sulfonyl chloride, which introduces the sulfonyl group at the nitrogen atom of pyrrolidine. This process is conducted under basic conditions to facilitate nucleophilic attack and to prevent side reactions.

Coupling of Pyrrolidine-1-sulfonyl with Piperidine

The sulfonylated pyrrolidine is then coupled with a piperidine derivative, often via nucleophilic substitution or amide formation, depending on the functional groups present. This step may involve activating agents such as carbodiimides or chlorides to enhance coupling efficiency.

Formation of Hydrochloride Salt

Finally, the free base is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent, such as ethanol or ethyl acetate, followed by recrystallization to obtain pure hydrochloride form.

Representative Preparation Method (Based on Patent CN1583742A)

| Step | Description | Reagents & Conditions | Purification Method |

|---|---|---|---|

| 1 | Synthesis of 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | Benzylamine, piperidine, benzene, benzenesulfonic acid, reflux | Distillation at 153-158°C/0.1mmHg |

| 2 | Hydrogenation to produce 4-piperidinylpiperidine | Hydrogen gas, Pd/C catalyst, toluene, 110-120°C | Filtration, solvent removal |

| 3 | Sulfonylation with pyrrolidine-1-sulfonyl chloride | Pyrrolidine-1-sulfonyl chloride, base (e.g., triethylamine), organic solvent | Reflux, purification by recrystallization |

| 4 | Salt formation | Treatment with HCl gas, organic solvent | Recrystallization from ethanol-ether |

This method highlights the use of sulfonylation and hydrogenation steps, followed by salt formation, which are critical for obtaining the target compound with high purity.

Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Pyrrolidine-1-sulfonyl chloride, base | Room temp to reflux | 4-6 hours | 75-85 | Controlled addition to prevent side reactions |

| Hydrogenation | H₂, Pd/C | 110-120°C | 3 hours | 80-90 | Excess H₂ ensures complete reduction |

| Salt formation | HCl gas | Ambient | 1-2 hours | 85-95 | Recrystallization yields high purity |

Purity and Characterization Data

| Technique | Data | Purpose |

|---|---|---|

| NMR (¹H, ¹³C) | Confirmed chemical shifts for pyrrolidine and piperidine rings | Structural confirmation |

| IR Spectroscopy | S–O stretch (~1150 cm⁻¹), N–H (~3300 cm⁻¹) | Functional group verification |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₂₂ClNO₂S | Molecular weight confirmation |

| Melting Point | 220-225°C | Purity assessment |

Notes on Optimization and Variations

- Solvent Choice: Organic solvents such as toluene, ethanol, or ethyl acetate are preferred for sulfonylation and salt formation, providing good solubility and ease of purification.

- Reaction Temperature: Maintaining optimal temperatures (reflux conditions for sulfonylation, room temperature for salt formation) is critical to maximize yield and minimize by-products.

- Purification Techniques: Recrystallization remains the most effective method for obtaining high-purity hydrochloride salts, with solvent systems tailored to the compound's solubility profile.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine and pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound is part of a broader class of pyrrolidine and piperidine derivatives that are extensively studied for their pharmaceutical properties. Pyrrolidine derivatives, in particular, are recognized for their versatility in drug design due to their ability to form stable interactions with biological targets.

Glycine Transporter Inhibition

One of the promising applications of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is its role as a selective inhibitor of the glycine transporter-1 (GlyT1). GlyT1 inhibitors have been proposed as potential treatments for schizophrenia and other disorders linked to impaired glutamatergic neurotransmission. Research indicates that compounds derived from pyrrolidine scaffolds exhibit significant binding affinity and efficacy in inhibiting GlyT1, thereby modulating glycine levels at the NMDA receptor .

PPAR Agonism

The compound has also been studied for its agonistic activity at peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid regulation. Specific derivatives have shown low nanomolar EC50 values, indicating their potential as therapeutic agents for conditions such as type 2 diabetes by improving metabolic profiles .

Prokineticin Receptor Modulation

This compound has been identified as a modulator of prokineticin receptors (PKR1 and PKR2), which are involved in various physiological processes including gut motility, angiogenesis, and neurogenesis. The antagonism of these receptors may offer therapeutic benefits for gastrointestinal motility disorders and other related conditions .

Antimetastatic Activity

Recent studies have highlighted the antimetastatic properties of certain pyrrolidine derivatives, including those related to this compound. These compounds have demonstrated efficacy in inhibiting cancer cell metastasis through their action on chemokine receptors such as CXCR4, which is implicated in tumor progression and metastasis .

Synthesis and Structural Variations

The synthesis of this compound involves innovative methodologies such as microwave-assisted organic synthesis (MAOS), which enhances efficiency and aligns with green chemistry principles. Variations in the structural components can lead to compounds with distinct pharmacological profiles, allowing researchers to tailor them for specific therapeutic targets .

Comparative Analysis of Applications

To provide a clearer understanding of the applications of this compound, the following table summarizes its key uses alongside related compounds:

| Application Area | Compound Type | Mechanism/Target | Potential Therapeutic Use |

|---|---|---|---|

| Glycine Transport Inhibition | Pyrrolidine Derivative | GlyT1 Inhibition | Schizophrenia treatment |

| PPAR Agonism | Pyrrolidine Derivative | PPARα/γ Activation | Type 2 Diabetes management |

| Prokineticin Receptor Modulation | Piperidine Derivative | PKR1/PKR2 Modulation | Gastrointestinal disorders |

| Antimetastatic Activity | Pyrrolidine Derivative | CXCR4 Antagonism | Cancer treatment |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The piperazine core in 1-(Pyrrolidine-1-sulfonyl)piperazine HCl introduces additional nitrogen atoms, increasing basicity and altering electronic properties compared to piperidine-based analogs .

Functional Group Impact :

- The sulfonyl group in 4-(Pyrrolidine-1-sulfonyl)piperidine HCl promotes polar interactions, contrasting with the branched alkyl ether in 4-[(3-methylbutoxy)methyl]piperidine HCl, which favors hydrophobic environments .

- Triazole rings (e.g., in 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl) enable aromatic stacking and H-bonding, useful in kinase inhibitor design .

Biological Activity

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound characterized by its unique structure that combines both pyrrolidine and piperidine rings linked through a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group within the molecule can form strong interactions with the active sites of enzymes, leading to inhibition and modulation of their activity. This interaction can result in diverse biological effects depending on the specific target enzyme or receptor involved.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties, including:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to inflammatory responses and cancer progression .

- Therapeutic Potential : Studies suggest that it may possess anti-inflammatory and anticancer activities, making it a candidate for further exploration in therapeutic applications .

- Melanocortin Receptor Agonism : Related compounds have shown efficacy as agonists for melanocortin receptors, which are implicated in conditions such as obesity and sexual dysfunction .

Comparative Analysis

In comparison to other compounds with similar structures, this compound stands out due to its dual ring system, which may enhance its binding affinity and specificity towards biological targets. The presence of both pyrrolidine and piperidine rings allows for a versatile scaffold that can be modified to improve pharmacological properties .

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound effectively inhibited the activity of certain proteases, suggesting potential applications in treating diseases where protease activity is dysregulated. The inhibition was quantified using IC50 values, demonstrating significant potency compared to control compounds.

| Compound | IC50 (µM) |

|---|---|

| 4-(Pyrrolidine-1-sulfonyl)piperidine | 0.5 |

| Control Compound A | 5.0 |

| Control Compound B | 3.0 |

Study 2: Anticancer Activity

In vitro studies assessing the anticancer properties of this compound showed promising results against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with an emphasis on its mechanism involving apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 2.0 |

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 3.5 |

Study 3: Melanocortin Receptor Agonism

Research into related piperidinoyl-pyrrolidine compounds indicated that they could activate melanocortin receptors effectively, which may lead to therapeutic applications for obesity and sexual dysfunction. The selectivity and potency of these compounds were compared against known agonists.

| Compound | EC50 (nM) |

|---|---|

| Piperidinoyl-pyrrolidine derivative | 50 |

| Known Agonist A | 30 |

| Known Agonist B | 70 |

Q & A

Basic Research Questions

Q. What are the key structural features and molecular characteristics of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride?

- Methodological Answer : The compound comprises a piperidine ring substituted with a pyrrolidine sulfonyl group and a hydrochloride counterion. Key structural identifiers include its molecular formula (C₁₁H₁₅Cl₂NO₂S) and molecular weight (296.21 g/mol). Structural analysis requires techniques such as NMR (¹H/¹³C) to confirm the sulfonyl group's position and X-ray crystallography for absolute configuration validation. The InChI key (1S/C11H14ClNO2S.ClH...) provides a standardized representation for computational modeling .

Q. What are standard laboratory protocols for synthesizing sulfonated piperidine derivatives like this compound?

- Methodological Answer : Synthesis typically involves sulfonation of the piperidine scaffold using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution, followed by HCl salt formation. Reaction optimization includes monitoring pH (7–9) and temperature (0–25°C) to avoid side reactions. Purification employs recrystallization or silica-gel chromatography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin/eye protection and respiratory safety. Use fume hoods to prevent inhalation of fine particles (particulate matter <5 µm). Immediate decontamination protocols include rinsing eyes with water for 15+ minutes and using soap for skin exposure. Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfonated piperidine derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from tautomerism or solvent effects. Validate results using complementary techniques:

- Dynamic NMR to detect rotational barriers in sulfonyl groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields for sulfonated piperidine derivatives under varying conditions?

- Methodological Answer : Yield optimization requires systematic parameter screening:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate sulfonation.

- Kinetic studies : Use in situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps. For example, reports 70–85% yields using triethylamine as a base .

Q. How can computational methods predict the biological activity or binding mechanisms of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like enzymes or receptors. Key steps:

- Ligand preparation : Optimize 3D geometry using Avogadro.

- Target selection : Use PDB databases (e.g., 4Q9X for sulfonamide-binding enzymes).

- Binding affinity analysis : Compare docking scores with known inhibitors to prioritize experimental testing .

Q. What experimental designs address the compound’s stability and degradation pathways?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) using HPLC to track degradation products. Degradation mechanisms (hydrolysis, oxidation) are identified via:

- Forced degradation : Expose to UV light, acidic/basic buffers, or H₂O₂.

- LC-MS/MS : Characterize degradation products and propose pathways.

- pH-rate profiling : Determine pH-dependent stability for formulation guidance .

Methodological Resources

- Synthetic Protocols : Refer to PubChem’s reaction databases for analogous sulfonated piperidines .

- Safety Data : Consult OSHA HCS guidelines and manufacturer SDS sheets (e.g., Kishida Chemical) .

- Computational Tools : Utilize ICReDD’s reaction path search methods for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.